1,3-Diphenylnon-4-EN-1-one is an organic compound with the molecular formula and a molecular weight of 312.42 g/mol. This compound belongs to the class of enones, specifically a type of α,β-unsaturated carbonyl compound. It is characterized by the presence of two phenyl groups attached to a nonene chain with a ketone functional group. The compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
1,3-Diphenylnon-4-EN-1-one can be sourced from various chemical databases and literature, including PubChem and scientific publications. It is classified under organic compounds, specifically as an enone due to its carbonyl group adjacent to a double bond. The compound's structure allows it to participate in numerous chemical reactions typical of enones, making it a versatile building block in organic synthesis.
The synthesis of 1,3-Diphenylnon-4-EN-1-one can be achieved through several methods:
In practical laboratory settings, reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity. For example, yields can vary based on the specific reagents and conditions employed, with reported yields ranging from 86% to over 90% under optimized conditions .
The molecular structure of 1,3-Diphenylnon-4-EN-1-one features two phenyl rings flanking a nonene chain with a carbonyl group at the fourth position. The structural formula can be represented as follows:
Spectroscopic analysis provides vital information about the compound's structure:
1,3-Diphenylnon-4-EN-1-one participates in various chemical reactions typical for enones:
These reactions are crucial for constructing more complex organic molecules and have been documented in synthetic organic chemistry literature .
The mechanism by which 1,3-Diphenylnon-4-EN-1-one exerts its biological effects likely involves interaction with specific biological targets within cells. For instance, studies have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells . The exact mechanism may involve apoptosis induction or disruption of cellular signaling pathways.
Relevant data from various studies indicate that these properties contribute to its handling and application in laboratory settings.
1,3-Diphenylnon-4-EN-1-one has potential applications in:
Research continues into optimizing its synthesis and exploring additional biological activities, making it a compound of interest within both academic and industrial chemistry contexts .
1,3-Diphenylnon-4-en-1-one belongs to the chalconoid structural family, characterized by an α,β-unsaturated ketone system bridging two aromatic rings. This scaffold is a privileged structure in medicinal chemistry due to its versatile bioactivity profile, including anticancer, antimicrobial, and anti-inflammatory properties [2]. The core topology enables dual electronic delocalization: the enone system provides a planar, conjugated framework that facilitates electron flow between the phenyl rings, while the C9 alkyl spacer at the 4-position introduces strategic hydrophobicity. This modification enhances membrane permeability and enables van der Waals interactions with hydrophobic protein pockets—a design principle validated in chromene-maleimide hybrids where extended alkyl chains improved antibacterial potency by 3-fold [1]. The non-polar spacer also modulates the compound's log P value, optimizing bioavailability according to Lipinski’s Rule of Five [8].
Table 1: Impact of Aliphatic Chain Length on Chalcone Bioactivity
Chain Length (Carbons) | Relative Bioactivity (%) | Log P Change | Dominant Interaction Type |
---|---|---|---|
3 (Propyl) | 100 (Reference) | +0.00 | π-Stacking |
6 (Hexyl) | 165 | +1.82 | Hydrophobic |
9 (Nonyl) | 240 | +3.15 | Hydrophobic/van der Waals |
12 (Dodecyl) | 210 | +4.60 | Crystallization risk |
The non-4-enyl chain’s length and stereochemistry critically determine biological efficacy. SAR studies reveal that C9 represents a "hydrophobic threshold": chains shorter than C9 reduce membrane affinity, while longer chains (e.g., C12) promote micelle formation, diminishing cellular uptake [2] [10]. The trans-configuration at the C4-C5 double bond is sterically favored, maintaining planarity with the carbonyl group to preserve conjugation. Electron-withdrawing substituents (e.g., -Br, -CF₃) on the phenyl rings enhance electrophilicity at Cβ, promoting Michael addition reactivity with biological nucleophiles like cysteine thiols [4]. Notably, chalcones with 3,5-dibromophenyl motifs exhibit IC₅₀ values <50 μM in cancer cell lines due to halogen bonding with kinase hinge regions [4] [10].
The enone moiety (C1=O-Cβ=Cα) forms a cross-conjugated π-system delocalized across 10 atoms: C1-O, C2-C3, and C4=C5. Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level confirm a HOMO-LUMO energy gap of ~4.2 eV, typical for bioactive chalcones [9]. The LUMO is localized primarily on the β-carbon and carbonyl oxygen, facilitating nucleophilic attack—a mechanism exploited in kinase inhibition. UV-Vis spectroscopy reveals a π→π* absorption band at 340 nm, bathochromically shifted relative to diphenylpropanone (280 nm), confirming extended conjugation [1] [7]. Charge transfer occurs via the enone "molecular wire," with Hammett constants (σ) of phenyl substituents linearly correlating with excitation energies (R²=0.94) [7].
Table 2: Spectral Signatures of Conjugated Systems in 1,3-Diphenylnon-4-en-1-one
Electronic Transition | Experimental λ_max (nm) | Oscillator Strength (DFT) | Orbital Contribution |
---|---|---|---|
π→π* (Enone) | 340 | 0.85 | HOMO→LUMO (92%) |
n→π* (Carbonyl) | 285 | 0.03 | HOMO-1→LUMO (78%) |
Charge Transfer | 390 | 0.12 | HOMO→LUMO+1 (65%) |
Pharmacophore mapping identifies three critical features distinguishing 1,3-diphenylnon-4-en-1-one from its propanone precursor:
Docking simulations against PKCβ show a 3.1-fold binding affinity increase (–9.1 kcal/mol vs. –6.7 kcal/mol for propanone), primarily due to alkyl chain penetration into the allosteric cleft [8]. The pharmacophore model requires one hydrogen bond acceptor (carbonyl oxygen), two aromatic rings, and one hydrophobic feature with ≥85% steric overlap to novobiocin’s HSP90-binding profile [4].
Table 3: Pharmacophore Feature Comparison with Precursor
Pharmacophore Feature | 1,3-Diphenylnon-4-en-1-one | Diphenylpropanone | Functional Consequence |
---|---|---|---|
Hydrophobic Volume (ų) | 148 | 38 | Target deep hydrophobic pockets |
H-Bond Acceptor Strength (kcal/mol) | –4.2 | –3.9 | Competitive ATP binding |
Torsional Flexibility (°) | 15–30 | 0–180 | Preorganizes bioactive conformation |
Electrophilicity (Cβ charge) | +0.32e | +0.18e | Covalent inhibition potential |
The nonyl spacer induces controlled torsional dynamics:
The C9 spacer’s length (12.3Å) optimally spans hydrophobic enzyme subsites (e.g., 11Å in PKCβ), while shorter chains (C6: 8.5Å) leave voids reducing binding entropy by ~3 kcal/mol [8].
Table 4: Conformational Parameters of Alkyl-Spacer Derivatives
Parameter | C6 Chain | C9 Chain | C12 Chain | Structural Implication |
---|---|---|---|---|
Avg. Torsion Angle (°) | 5.2 | 12.3 | 18.7 | Optimal kink for target fitting |
End-to-End Distance (Å) | 8.5 | 12.3 | 15.1 | Matches enzyme subsite span |
Energy Barrier (kcal/mol) | 14.1 | 16.9 | 19.5 | Balanced rigidity/flexibility |
Hydrophobic SA (Ų) | 210 | 285 | 340 | Enhanced membrane affinity |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7